Ethyl 2-chloro-6-iodobenzoate
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Overview
Description
Ethyl 2-chloro-6-iodobenzoate is an organic compound with the molecular formula C9H8ClIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with chlorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-6-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 2-chlorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 6-position of the benzene ring.
Another method involves the esterification of 2-chloro-6-iodobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by the ethoxy group from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 2-chlorobenzoate or ethyl 6-iodobenzoate, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Products include ethyl 2-amino-6-iodobenzoate or ethyl 2-chloro-6-thiobenzoate.
Reduction: Products include ethyl 2-chlorobenzoate or ethyl 6-iodobenzoate.
Oxidation: Products include 2-chloro-6-iodobenzoic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-chloro-6-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-iodobenzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 2-chloro-6-iodobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 2-chlorobenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Ethyl 2-iodobenzoate: Lacks the chlorine atom, which can affect its reactivity and binding properties.
Ethyl 2-bromo-6-iodobenzoate: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and applications.
The unique combination of chlorine and iodine atoms in this compound provides distinct reactivity and binding characteristics, making it valuable for specific synthetic and research applications.
Biological Activity
Ethyl 2-chloro-6-iodobenzoate is a compound of interest in medicinal and agricultural chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound features a benzoate structure with chlorine and iodine substituents. The molecular formula is C9H8ClIO2. The presence of halogens (chlorine and iodine) significantly influences its chemical reactivity and biological activity.
Property | Details |
---|---|
Molecular Formula | C9H8ClIO2 |
Molecular Weight | 292.52 g/mol |
Functional Groups | Ester, Halogen |
Antimicrobial Properties
Studies have indicated that halogenated benzoate derivatives, including this compound, exhibit antimicrobial activity. The introduction of chlorine and iodine enhances the compound's ability to disrupt microbial cell membranes, leading to increased permeability and cell death.
In a study examining various substituted benzoates, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Research has shown that compounds with similar structures to this compound possess anticancer properties. For instance, derivatives of iodinated benzoates have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
A specific case study highlighted the cytotoxic effects of halogenated benzoates on human cancer cell lines, demonstrating that this compound could potentially serve as a lead compound for developing new anticancer therapies .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The electron-withdrawing nature of chlorine and iodine enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attacks by cellular components.
- Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on various halogenated benzoates found that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for S. aureus, indicating potent antimicrobial properties .
Case Study 2: Anticancer Activity
In vitro assays using human breast cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The IC50 value was reported at approximately 15 µM, suggesting significant potential for further development as an anticancer agent .
Properties
Molecular Formula |
C9H8ClIO2 |
---|---|
Molecular Weight |
310.51 g/mol |
IUPAC Name |
ethyl 2-chloro-6-iodobenzoate |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 |
InChI Key |
QQBBYUPICPBRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1I)Cl |
Origin of Product |
United States |
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